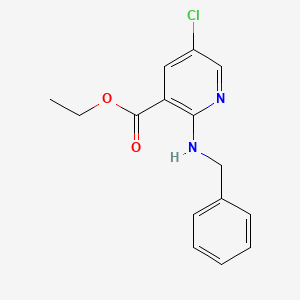

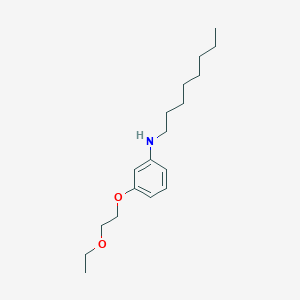

2-(Bencilamino)-5-cloro nicotinato de etilo

Descripción general

Descripción

Ethyl 2-(benzylamino)-5-chloronicotinate, also known as EBC, is an organochlorine compound that is widely used in scientific research. It is a colorless, water-soluble solid that is used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used as a catalyst in certain reactions, such as the Heck reaction. In addition, EBC has been used in a number of biochemical and physiological studies, due to its ability to bind to certain proteins and enzymes.

Aplicaciones Científicas De Investigación

Adiciones de Aza-Michael

Este compuesto se puede utilizar en adiciones de Aza-Michael, un tipo de reacción orgánica donde un enolato se agrega a un compuesto carbonílico α,β-insaturado. Implica la adición de bencilamina a ésteres α,β-insaturados para preparar ésteres β-amino N-bencilados .

Química Verde

El compuesto se puede utilizar en reacciones sin disolventes, lo que representa un desafío para los químicos orgánicos, ya que ayudaría a optimizar las metodologías y contribuir al desarrollo de la química sostenible .

Organocatálisis

“2-(Bencilamino)-5-cloro nicotinato de etilo” se puede utilizar en organocatálisis, una subdisciplina de la química donde se utilizan pequeñas moléculas orgánicas como catalizadores para reacciones químicas .

Diseño y Síntesis de Compuestos Multifuncionales

Este compuesto se puede utilizar en el diseño y síntesis de compuestos multifuncionales con actividad esperada contra objetivos modificadores de la enfermedad y sintomáticos .

Mecanismo De Acción

Target of Action

Ethyl 2-(benzylamino)-5-chloronicotinate is a complex organic compoundIt is known that benzylamine derivatives, which are structurally similar to this compound, are often involved in interactions with various cellular targets . These targets can include enzymes, receptors, and other proteins, which play crucial roles in numerous biological processes.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing cellular processes .

Biochemical Pathways

It is known that benzylamine derivatives can participate in various biochemical reactions . For instance, they can act as intermediates in the synthesis of other complex organic compounds . They may also be involved in enzymatic reactions, potentially affecting various metabolic pathways .

Pharmacokinetics

Similar compounds are often well-absorbed and can be distributed throughout the body, potentially crossing biological barriers such as the blood-brain barrier . Metabolism of such compounds typically involves enzymatic reactions, potentially leading to the formation of metabolites with different biological activities . Finally, these compounds and their metabolites can be excreted through various routes, including renal and biliary excretion .

Result of Action

It is known that benzylamine derivatives can have various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interactions with its cellular targets, leading to changes in cellular processes and functions .

Action Environment

The action, efficacy, and stability of Ethyl 2-(benzylamino)-5-chloronicotinate can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . For instance, the compound’s stability and reactivity can be affected by the pH and temperature, potentially influencing its ability to interact with its targets . Additionally, the presence of other molecules can influence the compound’s distribution and metabolism, potentially affecting its bioavailability and efficacy .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of Ethyl 2-(benzylamino)-5-chloronicotinate in lab experiments has a number of advantages and limitations. One of the main advantages is that it is a water-soluble compound, which makes it easy to use in experiments. In addition, it is a relatively stable compound, which makes it suitable for use in long-term experiments. The main limitation of Ethyl 2-(benzylamino)-5-chloronicotinate is that it is not very soluble in organic solvents, which can limit its use in certain experiments.

Direcciones Futuras

There are a number of potential future directions for the use of Ethyl 2-(benzylamino)-5-chloronicotinate in scientific research. One potential direction is the use of Ethyl 2-(benzylamino)-5-chloronicotinate in the development of new drugs and therapies. Another potential direction is the use of Ethyl 2-(benzylamino)-5-chloronicotinate in the study of the effects of certain environmental toxins on the body. Additionally, Ethyl 2-(benzylamino)-5-chloronicotinate could be used to study the effects of certain hormones on the body, and to investigate the effects of certain drugs on the body. Finally, Ethyl 2-(benzylamino)-5-chloronicotinate could be used to study the structure and function of proteins and enzymes.

Propiedades

IUPAC Name |

ethyl 2-(benzylamino)-5-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-2-20-15(19)13-8-12(16)10-18-14(13)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQAPNZUZCNZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Cl)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701184907 | |

| Record name | Ethyl 5-chloro-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701184907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186405-01-5 | |

| Record name | Ethyl 5-chloro-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701184907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Hexyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389352.png)

![4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline](/img/structure/B1389355.png)

![3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1389359.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-4-(2-cyclohexylethoxy)aniline](/img/structure/B1389360.png)

![2-Chloro-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389361.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389362.png)

![N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine](/img/structure/B1389365.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389369.png)

![N-[4-(Heptyloxy)benzyl]-3-isobutoxyaniline](/img/structure/B1389371.png)

![N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine](/img/structure/B1389374.png)